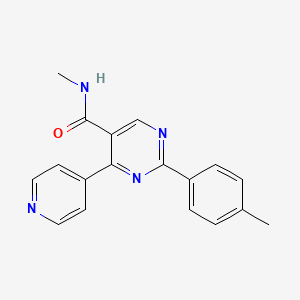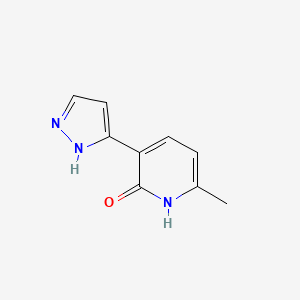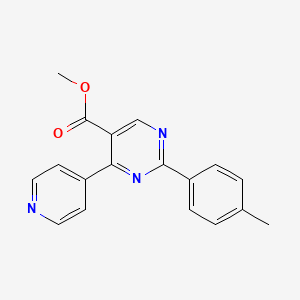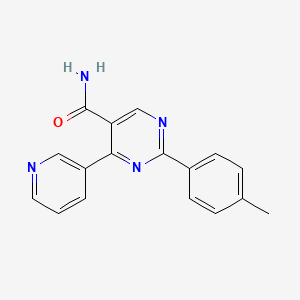
N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide
Vue d'ensemble
Description
N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyrimidinecarboxamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while CDKs are enzymes that regulate the cell cycle. Inhibition of HDACs and CDKs by N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In addition, N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to inhibit the replication of HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Another advantage of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide is its relatively simple synthesis method. However, one of the limitations of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide and its potential side effects. The development of more soluble derivatives of N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide could also be a future direction.
Applications De Recherche Scientifique
N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been tested in vitro and in vivo for its anti-cancer properties against various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been tested for its anti-viral properties against HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
N-methyl-2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-3-5-14(6-4-12)17-21-11-15(18(23)19-2)16(22-17)13-7-9-20-10-8-13/h3-11H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRQWFSISEAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate](/img/structure/B3134082.png)
![3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B3134090.png)
![4-(Methylsulfanyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B3134104.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)
![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)
![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)
![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)
![5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134132.png)
![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)



![1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B3134183.png)
![1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole](/img/structure/B3134206.png)